molecular formula C9H12BrNO B13027896 (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL

Cat. No.: B13027896
M. Wt: 230.10 g/mol
InChI Key: PAGDUQZADLZDNJ-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bromophenyl precursor.

    Amination: The bromophenyl compound undergoes amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(3-iodophenyl)propan-2-OL

Uniqueness

The presence of the bromophenyl group in (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

PAGDUQZADLZDNJ-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)N)O

Origin of Product

United States

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